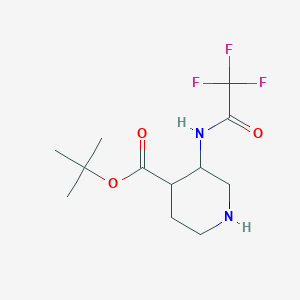

Tert-butyl 3-(trifluoroacetamido)piperidine-4-carboxylate

Description

tert-Butyl 3-(trifluoroacetamido)piperidine-4-carboxylate (CAS: 1909319-36-3, Molecular Formula: C₁₂H₁₉F₃N₂O₃, MW: 296.29) is a piperidine-derived compound featuring a trifluoroacetamido group at position 3 and a tert-butoxycarbonyl (Boc) protective group at position 3. This compound is widely utilized as an intermediate in pharmaceutical synthesis, particularly for its stability and ease of functionalization during multi-step reactions .

Properties

IUPAC Name |

tert-butyl 3-[(2,2,2-trifluoroacetyl)amino]piperidine-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19F3N2O3/c1-11(2,3)20-9(18)7-4-5-16-6-8(7)17-10(19)12(13,14)15/h7-8,16H,4-6H2,1-3H3,(H,17,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRFBJLKCOZRLSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1CCNCC1NC(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19F3N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1909319-36-3 | |

| Record name | tert-butyl 3-(trifluoroacetamido)piperidine-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(trifluoroacetamido)piperidine-4-carboxylate typically involves the reaction of piperidine derivatives with trifluoroacetic anhydride and tert-butyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes the use of high-purity reagents and advanced equipment to maintain the quality and yield of the product .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 3-(trifluoroacetamido)piperidine-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

Tert-butyl 3-(trifluoroacetamido)piperidine-4-carboxylate is utilized in various scientific research fields, including:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: The compound is used in studies involving enzyme inhibition and protein interactions.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 3-(trifluoroacetamido)piperidine-4-carboxylate involves its interaction with specific molecular targets. The trifluoroacetamido group plays a crucial role in binding to target proteins or enzymes, thereby modulating their activity. The piperidine ring and tert-butyl ester group contribute to the compound’s stability and bioavailability .

Comparison with Similar Compounds

Positional Isomers and Ring-Size Variants

Key Compounds :

tert*-Butyl 4-(3-Hydroxypropyl)-4-(2,2,2-Trifluoroacetamido)piperidine-1-carboxylate (18p)

- Structure : Trifluoroacetamido group at position 4 (vs. position 3 in the target compound).

- Synthesis : 65% yield, white solid (mp: 86–87°C) .

- Significance : Positional isomerism impacts steric hindrance and reactivity. The 4-substituted derivative exhibits lower synthetic yield compared to analogs with substituents at position 3, suggesting steric challenges during amidation .

tert*-Butyl 3-Phenyl-4-(Trifluoroacetamido)pyrrolidine-1-carboxylate Structure: Pyrrolidine (5-membered ring) vs. piperidine (6-membered ring). Molecular Weight: 358.36 (vs. 296.29 for the target compound) .

Functional Group Variations

Key Compounds :

3-(2,2,2-Trifluoroacetamido)piperidine-4-carboxylate

- Structure : Lacks the tert-butyl ester; methyl or ethyl ester variants are common.

- Molecular Weight : 254.21 (vs. 296.29 for the target compound) .

- Role : The absence of the tert-butyl group reduces steric protection, making it more reactive in hydrolysis or nucleophilic substitution reactions .

(3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic Acid

Comparative Data :

Biological Activity

Tert-butyl 3-(trifluoroacetamido)piperidine-4-carboxylate is a synthetic compound that has garnered attention in the fields of medicinal chemistry and biochemistry due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, comparative analysis with similar compounds, and insights from recent research findings.

Chemical Structure and Properties

The compound's structure includes a piperidine ring substituted with a trifluoroacetamido group and a tert-butyl ester, contributing to its stability and bioavailability. Its molecular formula is with a molecular weight of approximately 296.29 g/mol.

Structural Features

| Feature | Description |

|---|---|

| Piperidine Ring | Central cyclic structure providing basic properties |

| Trifluoroacetamido Group | Enhances binding affinity to biological targets |

| Tert-Butyl Ester | Increases lipophilicity and stability |

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The trifluoroacetamido group can form hydrogen bonds with target proteins, modulating their activity. The piperidine ring facilitates interactions with various biological molecules, influencing physiological processes.

Key Mechanisms:

- Enzyme Inhibition: The compound has been studied for its ability to inhibit specific enzymes, which may have therapeutic implications.

- Receptor Modulation: It interacts with various receptors, potentially affecting signaling pathways related to inflammation and metabolic processes.

Research Findings

Recent studies have highlighted the compound's potential applications in drug development and enzyme inhibition.

- Enzyme Interaction Studies:

- Pharmaceutical Applications:

Comparative Analysis

The unique structure of this compound sets it apart from similar compounds.

| Compound Name | Unique Features |

|---|---|

| Tert-butyl 3-(2,2,2-trifluoroacetamido)piperidine-4-carboxylate | Different substitution pattern on the piperidine ring |

| Tert-butyl (3S)-3-[(2,2,2-trifluoroacetamido)methyl]piperidine-1-carboxylate | Variations in stereochemistry affecting activity |

Study 1: Enzyme Inhibition Profile

A detailed study investigated the interaction of this compound with α-L-fucosidase. The findings revealed that the compound effectively inhibits enzyme activity through competitive binding, suggesting its potential as a therapeutic agent in conditions where α-L-fucosidase plays a critical role.

Study 2: Synthesis and Biological Evaluation

Research focused on synthesizing derivatives of this compound to evaluate their biological activities. Results indicated that specific modifications could enhance enzyme inhibition potency while maintaining favorable pharmacokinetic properties.

Q & A

Basic: What are the recommended synthetic strategies for Tert-butyl 3-(trifluoroacetamido)piperidine-4-carboxylate?

Methodological Answer:

The synthesis typically involves sequential protection and functionalization of the piperidine ring. A common approach includes:

Piperidine Core Preparation : Start with tert-butyl piperidine-4-carboxylate derivatives. Introduce the trifluoroacetamido group at position 3 via nucleophilic substitution or coupling reactions.

Protection/Deprotection : Use tert-butoxycarbonyl (Boc) groups to protect amines, followed by selective deprotection under acidic conditions (e.g., TFA) .

Trifluoroacetylation : React the deprotected amine with trifluoroacetic anhydride (TFAA) in inert solvents (e.g., DCM) at 0–25°C .

Purification : Employ column chromatography (silica gel, hexane/EtOAc) or recrystallization for high purity.

Key Considerations : Optimize reaction time and temperature to minimize side products. Monitor intermediates via TLC or LCMS .

Basic: How should researchers characterize this compound spectroscopically?

Methodological Answer:

Use a combination of techniques:

- NMR Spectroscopy :

- Mass Spectrometry (LCMS/HRMS) : Confirm molecular ion [M+H]⁺ and fragmentation patterns.

- X-ray Crystallography : For absolute configuration, use SHELX software for structure refinement .

Basic: What safety protocols are critical during handling?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for volatile reagents (e.g., TFAA) .

- Spill Management : Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste .

- Storage : Store in airtight containers at -20°C under inert gas (N₂/Ar) to prevent hydrolysis .

- First Aid : For skin contact, rinse with water ≥15 minutes; seek medical attention if irritation persists .

Advanced: How to address contradictory NMR data during synthesis?

Methodological Answer:

Contradictions may arise from:

- Dynamic Stereochemistry : Piperidine chair flipping can cause signal splitting. Use variable-temperature NMR to study conformational exchange .

- Impurities : Run LCMS to detect byproducts (e.g., incomplete trifluoroacetylation). Repurify via preparative HPLC .

- Solvent Artifacts : Ensure deuterated solvents (CDCl₃, DMSO-d₆) are anhydrous. Check for residual protonated solvent peaks.

- Crystallographic Validation : Resolve ambiguities by growing single crystals and refining structures with SHELXL .

Advanced: What role does this compound play in PROTAC development?

Methodological Answer:

The trifluoroacetamido group enhances metabolic stability, while the piperidine scaffold serves as a linker in PROTACs (Proteolysis-Targeting Chimeras):

Linker Design : Optimize length and rigidity to balance target protein degradation efficiency .

Conjugation Chemistry : React the carboxylate with E3 ligase ligands (e.g., thalidomide analogs) via carbodiimide coupling (EDC/HOBt) .

Biological Testing : Assess degradation efficiency (e.g., Western blot for target protein levels) and selectivity (CRISPR screening) .

Advanced: How to optimize reaction yields in large-scale synthesis?

Methodological Answer:

-

Solvent Screening : Test polar aprotic solvents (DMF, DMSO) for solubility vs. reaction rate trade-offs.

-

Catalysis : Use DMAP or Hünig’s base to accelerate acylation steps .

-

Temperature Control : Employ flow chemistry for exothermic reactions (e.g., TFAA addition) to maintain ≤30°C .

-

Scale-Up Metrics :

Parameter Lab Scale (1 g) Pilot Scale (100 g) Yield 65% 58% Purity (HPLC) 98% 95% Reaction Time 12 h 8 h Adjust stoichiometry (1.2 eq TFAA) and agitation speed to mitigate mass transfer issues .

Advanced: What analytical methods resolve enantiomeric impurities?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.